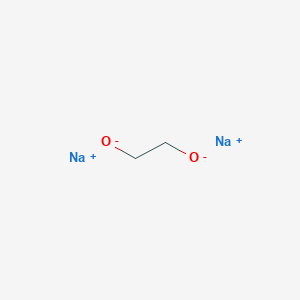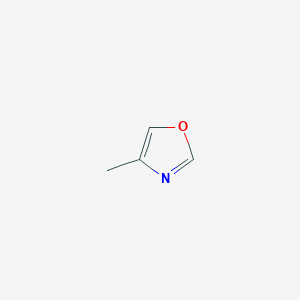
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
Overview
Description
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, is an organic compound with the molecular formula C3H6O4S and a molecular weight of 138.14 g/mol . This compound is characterized by its unique structure, which includes a dioxathiolane ring with a methyl group attached to the fourth carbon. It is a colorless to pale yellow solid that is soluble in water and various organic solvents such as alcohols and ethers .
Mechanism of Action
Target of Action
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , is an organic compound
Mode of Action
It is known to be used in organic synthesis as a stabilizer, polymerization inhibitor, and preservative . It can also act as a ligand for transition metal catalysts or oxidants .
Pharmacokinetics
It is soluble in water and organic solvents such as alcohol and ether , which may influence its bioavailability.
Result of Action
Its use as a stabilizer, polymerization inhibitor, and preservative suggests that it may help maintain the stability of various substances and prevent unwanted reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents . Its volatility suggests that it may be sensitive to changes in temperature and pressure.
Preparation Methods
The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide can be achieved through several methods. One common synthetic route involves the reaction of (4R,5R)-5-acetyl-4-[(benzyloxy)carbonyl]amino-3,6-dioxa-1-thia-2-azacyclohex-2-enone with an excess of benzoyl peroxide or perbenzoic acid in a suitable solvent . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce thiol compounds .
Scientific Research Applications
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as a stabilizer, polymerization inhibitor, and preservative . It also serves as a ligand for transition metal catalysts and as an oxidizing agent in organic synthesis . In biology and medicine, this compound is utilized in the synthesis of stereoisomers of secnidazole, a nitroimidazole anti-infective agent effective in treating dientamoebiasis and Atopobium vaginae infections . Additionally, it is employed in the development of lithium-ion batteries as an electrolyte additive to enhance electrochemical performance .
Comparison with Similar Compounds
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide can be compared to similar compounds such as 1,2-ethylene sulfate and 1,3,2-dioxathiolane-2,2-dione . These compounds share structural similarities but differ in their specific functional groups and applications. For instance, 1,2-ethylene sulfate is commonly used in the study of biomolecule-ligand complexes and structure-based drug design . The unique properties of this compound, such as its ability to enhance the performance of lithium-ion batteries, set it apart from these similar compounds .
Properties
IUPAC Name |
4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433357 | |
| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-83-8 | |
| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (PLS) compare to other electrolyte additives studied in the research in terms of its impact on graphite/LiCoO2 pouch cell performance?
A1: The research indicates that PLS, when used as a standalone additive, does not significantly reduce irreversible capacity or gas evolution during the formation cycle of graphite/LiCoO2 pouch cells. [] This contrasts with trimethylene sulfate (TMS), another cyclic sulfate studied, which does demonstrate these beneficial effects. [] Furthermore, cells containing only PLS as an additive exhibited inferior performance compared to cells with 2% vinylene carbonate (VC) in terms of coulombic efficiency, charge endpoint capacity slippage, and voltage drop during storage. [] Interestingly, combining PLS with 2% VC did not improve performance and even resulted in worse outcomes compared to using 2% VC alone. [] This highlights the complex interplay between electrolyte additives and their impact on cell performance.
Q2: Are the effects of this compound (PLS) consistent across different battery chemistries?
A2: Interestingly, the research points out that the observed trends for PLS in graphite/LiCoO2 cells differ from those seen in graphite/Li[Ni1/3Mn1/3Co1/3]O2 (NMC) cells. [] This suggests that the effectiveness of PLS as an electrolyte additive is influenced by the specific battery chemistry. Further research is needed to fully elucidate the reasons behind these differences and optimize electrolyte formulations for different battery types.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

